7-O-Acetyl-4-O-demethylpolysyphorin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

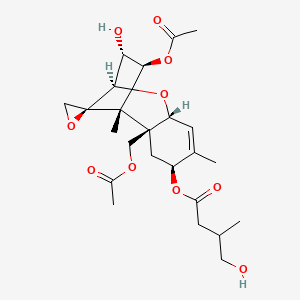

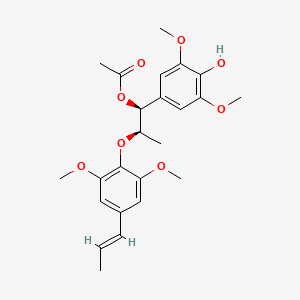

7-O-Acetyl-4-O-demethylpolysyphorin is a natural product used for research related to life sciences . It is a compound with the molecular formula C24H30O8 . It is isolated from the herbs of Liriodendron chinense .

Molecular Structure Analysis

This compound contains a total of 62 atoms; 30 Hydrogen atoms, 24 Carbon atoms, and 8 Oxygen atoms . The molecular weight of this compound is 446.5 .Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 446.5 . The compound has a molecular formula of C24H30O8 .Scientific Research Applications

Acetylation and Deacetylation in Cancer Therapy

- Histone deacetylase inhibitors (HDIs) have emerged as a novel class of anticancer agents. These compounds, including hydroxamic acids and benzamides, regulate gene expression through modifying the acetylation status of histones, showing promise in cancer treatment. Clinical trials have demonstrated the safety and potential efficacy of HDIs in cancer therapy, suggesting their use in combination with classical chemotherapy or DNA-demethylating agents could benefit cancer patients (Kouraklis & Theocharis, 2006).

Cardiovascular Diseases and Acetylation

- Lysine acetylation/deacetylation modifications play a crucial role in cardiovascular diseases (CVDs). Acetylation modifications, regulated by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), impact various pathophysiological processes in CVD development. Class II and III HDACs exhibit protective roles against cardiac and vessel injury, whereas class I HDACs have adverse effects on the myocardium. This suggests that selective HDAC inhibitors might have therapeutic potential in treating CVDs (Li, Ge, & Li, 2019).

Epigenetic Modifications and Therapy

- LSD1 (lysine-specific demethylase 1) inhibitors have gained attention for their role in treating cancer and other diseases by modulating gene expression. LSD1 is critical for the expression of genes involved in cancer, viral infections, cardiovascular, and neurodegenerative disorders. The development of potent and selective LSD1 inhibitors could lead to new therapeutic strategies for various diseases, highlighting the importance of epigenetic modifications in disease treatment and the potential for personalized medicine (Stazi et al., 2016).

properties

IUPAC Name |

[(1S,2R)-2-[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenoxy]-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O8/c1-8-9-16-10-20(29-6)24(21(11-16)30-7)31-14(2)23(32-15(3)25)17-12-18(27-4)22(26)19(13-17)28-5/h8-14,23,26H,1-7H3/b9-8+/t14-,23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYFNJXUVYHODL-JXYMISIXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C(=C1)OC)OC(C)C(C2=CC(=C(C(=C2)OC)O)OC)OC(=O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC(=C(C(=C1)OC)O[C@H](C)[C@H](C2=CC(=C(C(=C2)OC)O)OC)OC(=O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[2-[2-[1-(2-Hydroxyethyl)-4,5-dihydroimidazol-2-yl]propan-2-yldiazenyl]propan-2-yl]-4,5-dihydroimidazol-1-yl]ethanol;hydrate;dihydrochloride](/img/structure/B568679.png)